Methylbenactyzium Bromide
Methylbenactyzium Bromide
Methylbenactyzium Bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
3166-62-9
VCID:
VC0006796
InChI:
InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
SMILES:
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
Molecular Formula:
C₂₁H₂₈BrNO₃
Molecular Weight:
422.4 g/mol
Methylbenactyzium Bromide
CAS No.: 3166-62-9
Inhibitors
VCID: VC0006796
Molecular Formula: C₂₁H₂₈BrNO₃
Molecular Weight: 422.4 g/mol
CAS No. | 3166-62-9 |
---|---|
Product Name | Methylbenactyzium Bromide |
Molecular Formula | C₂₁H₂₈BrNO₃ |
Molecular Weight | 422.4 g/mol |
IUPAC Name | diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide |
Standard InChI | InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
Standard InChIKey | DKMVJQCQTCLYIF-UHFFFAOYSA-M |
SMILES | CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Canonical SMILES | CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Description | Methylbenactyzium Bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor. |
Related CAS | 13473-61-5 (Parent) |
Synonyms | (2-benziloyloxyethyl)diethylmethylammonium iodide 2-diethylaminoethyldiphenylglycolate methylbromide diethyllachesine diethyllachesine bromide diethyllachesine iodide filcilin methylbenactyzium bromide |
Reference | [1]. Bhattacharjee AK, et al. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorg Med Chem. 2013 May 1;21(9):2651-62. [2]. Nishikawa M, et al. Analysis of methylbenactyzium bromide in human urine by thin-layer chromatography and pyrolysis gas chromatography. Forensic Sci Int. 1991 Mar;49(2):197-203. |
PubChem Compound | 18493 |
Last Modified | Nov 11 2021 |
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